Diflunisal sulfate diammonium salt is a derivative of diflunisal, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The compound is classified as an analgesic and anti-inflammatory agent, primarily utilized in the treatment of pain and inflammation associated with various conditions, including arthritis.
Diflunisal was originally developed as a derivative of salicylic acid and has been further modified to enhance its therapeutic efficacy and solubility. The sulfate diammonium salt form is synthesized to improve the pharmacokinetic properties of diflunisal, potentially increasing its bioavailability and therapeutic effects.
The synthesis of diflunisal sulfate diammonium salt typically involves several chemical reactions that modify the parent diflunisal compound.
Diflunisal sulfate diammonium salt can undergo various chemical reactions typical for organic compounds with functional groups such as carboxylic acids and sulfates.
Diflunisal exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the biosynthesis of prostaglandins—mediators involved in inflammation and pain signaling.
The mechanism can be summarized in the following pathway:
Diflunisal sulfate diammonium salt has several scientific applications:
Through these analyses, it is evident that diflunisal sulfate diammonium salt represents an important compound in both therapeutic applications and pharmaceutical research, offering insights into drug design and efficacy enhancement strategies.
Diflunisal Sulfate Diammonium Salt is a multicomponent crystalline form of the nonsteroidal anti-inflammatory drug (NSAID) diflunisal. Its systematic IUPAC name is 2',4'-Difluoro-4-(sulfooxy)-[1,1'-Biphenyl]-3-carboxylic Acid Diammonium Salt, reflecting its bifunctional structure comprising a difluorophenyl moiety linked to a sulfated salicylate core. The molecular formula is C₁₃H₁₄F₂N₂O₆S, with a molecular weight of 330.26 g/mol [1] [3]. This salt form replaces the acidic proton of the sulfate group with two ammonium ions (NH₄⁺), enhancing ionic character and altering solid-state properties. Key identifiers include:
Table 1: Chemical Identifiers of Diflunisal Sulfate Diammonium Salt
Property | Value |
---|---|
CAS Registry Number | Not publicly assigned |
Synonyms | Diflunisal Sulfate Diammonium; Diammonium 2',4'-Difluoro-4-(sulfooxy)-[1,1'-biphenyl]-3-carboxylate |
Molecular Formula | C₁₃H₁₄F₂N₂O₆S |
Exact Mass | 330.2608 g/mol |
Chemical Category | Pharmaceutical salt; Sulfate ester derivative |
The parent compound, diflunisal (C₁₃H₈F₂O₃), is modified by sulfation at the phenolic oxygen, followed by salt formation with ammonia [1] [7]. This structure diverges from conventional diflunisal formulations (e.g., free acid or sodium salt) by introducing a highly polar sulfate group and ammonium counterions.
Diflunisal emerged from systematic structure-activity relationship (SAR) studies of salicylic acid derivatives in the 1960s–1970s. Researchers sought to overcome limitations of aspirin, including short half-life and gastrointestinal toxicity. Key milestones include:
Multicomponent pharmaceutical salts (e.g., diammonium, disodium) are engineered to enhance drug developability. Diflunisal Sulfate Diammonium Salt exemplifies this strategy through:
Table 2: Advantages of Diammonium Salt vs. Other Diflunisal Forms
Property | Free Acid | Disodium Salt | Diammonium Salt |
---|---|---|---|
Solubility (aq.) | Low (<0.1 mg/mL) | Moderate | High (ammonium salts generally >10× free acid) |
Hygroscopicity | Low | High | Moderate |
Melting Point | 210–215°C | >250°C | Not reported |
Synthesis Yield | N/A | Moderate | High (ammonia volatility aids purification) |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7